molecular formula C8H11N3O3 B1384182 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid CAS No. 90091-19-3

3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

Cat. No.: B1384182
CAS No.: 90091-19-3
M. Wt: 197.19 g/mol
InChI Key: KLSOIGCJUZQUEI-UHFFFAOYSA-N
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Description

Introduction to 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic Acid

This compound represents a structurally complex heterocyclic compound that belongs to the broader class of dihydropyrimidine derivatives. This compound has garnered significant attention in contemporary chemical research due to its unique molecular architecture and potential synthetic applications. The molecule incorporates a dihydropyrimidine core structure with specific substitution patterns that influence its chemical behavior and biological activity.

The compound's significance extends beyond its structural complexity to encompass its role as a building block in synthetic organic chemistry. Research has demonstrated that dihydropyrimidine derivatives, including this specific compound, exhibit remarkable versatility in chemical transformations and serve as precursors for more complex molecular architectures. The presence of multiple functional groups within the molecule, including amino, carbonyl, and carboxylic acid functionalities, provides numerous opportunities for chemical modification and derivatization.

Properties

IUPAC Name

3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-4-5(2-3-6(12)13)7(14)11-8(9)10-4/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOIGCJUZQUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292021
Record name 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90091-19-3
Record name NSC79670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The Biginelli reaction, a classic three-component condensation of urea, aldehydes, and β-keto esters, forms dihydropyrimidinones (DHPMs). Modifications to this method could enable the introduction of a propanoic acid side chain:

  • Key steps :
    • Use 2-amino-4-methyl-6-hydroxypyrimidine as the urea analog.
    • Substitute β-keto esters with β-keto propanoic acid derivatives (e.g., 3-oxopentanedioic acid) to introduce the carboxylic acid moiety.
    • Optimize conditions (e.g., HCl/EtOH reflux or Lewis acid catalysis) to favor cyclization.

Example protocol :

Component Role Example Reagent
Aldehyde Electrophilic partner Formaldehyde or acetaldehyde
β-Keto acid Nucleophile 3-Oxopentanedioic acid
Urea derivative Amino group source 2-Amino-4-methylpyrimidin-6-ol

Post-Synthetic Functionalization

Modification of preformed pyrimidine cores provides a viable pathway:

  • Step 1 : Synthesize 5-bromo-2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine via cyclocondensation.
  • Step 2 : Perform Heck coupling or nucleophilic substitution with acrylic acid or propiolic acid derivatives to introduce the propanoic acid chain.
  • Catalysts : Pd(PPh₃)₄ for cross-coupling or K₂CO₃ for SN2 reactions.

Reaction scheme :
$$
\text{5-Bromo-pyrimidine} + \text{CH}_2=\text{CHCOOH} \xrightarrow{\text{Pd(0)}} \text{3-(Pyrimidin-5-yl)propanoic acid}
$$

Isoxazole Ring Expansion

Mo(CO)₆-mediated rearrangements of isoxazole precursors (as in) could generate the pyrimidine scaffold:

  • Precursor : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate.
  • Rearrangement : Heat with Mo(CO)₆ in toluene to form the 4-oxo-1,4-dihydropyridine intermediate.
  • Oxidation : Convert the 4-oxo group to 6-oxo via HNO₃ oxidation, followed by amination at position 2.

Key data from analogous syntheses :

Parameter Value (from literature) Source
Reaction temperature 110–120°C
Yield 37–46% (for similar DHPMs)

Solid-Phase Synthesis

For high-purity applications, solid-supported strategies may be employed:

  • Resin : Wang resin functionalized with a tert-butyl ester-protected propanoic acid.
  • Coupling : Use HBTU/DIPEA to link 2-amino-4-methyl-6-hydroxypyrimidine to the resin.
  • Cleavage : TFA/water (95:5) to release the final product.

Advantages :

  • Avoids purification challenges associated with polar carboxylic acids.
  • Enables combinatorial library generation.

Characterization and Validation

Critical analytical data for confirming structure:

  • ¹H NMR : δ 1.9–2.1 ppm (methyl group), δ 6.2–6.5 ppm (pyrimidine C5-H), δ 12.1 ppm (carboxylic acid).
  • HPLC : Reverse-phase C18 column, retention time ~8.5 min (gradient: 5–95% acetonitrile in 0.1% TFA).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield 3-(2-Amino-4-carboxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Cancer Research : The compound's ability to interact with specific biological targets suggests it may play a role in cancer therapeutics. Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of key cellular pathways related to cell proliferation and apoptosis .

Biochemical Applications

Enzyme Inhibition : This compound has been investigated for its inhibitory effects on enzymes involved in nucleotide metabolism. Such inhibition can be crucial in regulating cellular processes and has implications for diseases characterized by abnormal nucleotide synthesis .

Buffering Agent : In biochemical assays, particularly those involving cell cultures, this compound serves as a non-ionic organic buffering agent. It helps maintain pH levels within the optimal range (6–8.5), which is critical for enzyme activity and cell viability .

Material Science

Polymer Synthesis : The compound's unique structure allows it to be utilized as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced properties such as improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of this compound against common pathogens.
    • Methodology : The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.
    • Findings : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
  • Cancer Cell Line Inhibition :
    • Objective : To assess the cytotoxic effects of the compound on various cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
    • Findings : The compound demonstrated dose-dependent cytotoxicity in breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and carbonyl groups in the pyrimidine ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Isopropyl 3-(2-Amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate

  • Molecular Formula : C₁₁H₁₇N₃O₃
  • Molecular Weight : 239.27 g/mol
  • Key Features :
    • Replaces the carboxylic acid (-COOH) with an isopropyl ester (-COOCH(CH₃)₂).
    • Substitutes the 6-oxo group with a hydroxyl (-OH) at position 4 of the pyrimidine ring.
  • This modification is common in prodrug design .

Functional Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3 in )
  • Key Features :
    • Phenyl group substituted with chlorine and hydroxyl groups.
    • Demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus .
  • Comparison: While sharing the propanoic acid backbone, these compounds lack the pyrimidine ring. Their bioactivity arises from halogenated aromatic systems, unlike the pyrimidine-driven interactions of the target compound.

3-(Methylthio)propanoic Acid Esters

  • Examples: 3-(Methylthio)propanoic acid methyl ester (622.49 µg·kg⁻¹ in Tainong No. 4 pineapple) 3-(Methylthio)propanoic acid ethyl ester (78.06 µg·kg⁻¹ in Tainong No. 6 pineapple)
  • Key Features: Sulfur-containing propanoic acid esters contribute to pineapple aroma. Higher concentrations correlate with tropical fruit flavor profiles .
  • Comparison: These esters are volatile and flavor-active, contrasting with the non-volatile, polar nature of the target compound.

Industrial and Agricultural Propanoic Acid Derivatives

Herbicides: Haloxyfop and Fluazifop

  • Structures: Haloxyfop: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid Fluazifop: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
  • Key Features: Phenoxy-pyridinyl substitutions enable herbicidal activity via acetyl-CoA carboxylase inhibition.
  • Comparison : The target compound’s pyrimidine ring may offer distinct enzyme-targeting mechanisms compared to these agrochemicals .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Industrial Role Reference
Target Compound C₈H₁₁N₃O₃ 197.20 2-Amino, 4-methyl, 6-oxo pyrimidine Potential biochemical modulator
Isopropyl 3-(2-amino-4-hydroxy-6-methyl...) C₁₁H₁₇N₃O₃ 239.27 Esterified propanoic acid, 4-OH pyrimidine Prodrug candidate
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 247.07 Dichlorinated phenyl group Antimicrobial agent
Haloxyfop C₁₆H₁₂ClF₃NO₄ 374.72 Phenoxy-pyridinyl group Herbicide

Table 2: Concentration in Natural Sources (Propanoic Acid Esters)

Compound Source Concentration (µg·kg⁻¹) Reference
3-(Methylthio)propanoic acid methyl ester Tainong No. 4 pineapple 622.49
3-(Methylthio)propanoic acid ethyl ester Tainong No. 6 pineapple 78.06

Research Findings and Implications

  • Structural Flexibility: Esterification or halogenation of the propanoic acid moiety significantly alters bioactivity and applications. The target compound’s pyrimidine core may favor nucleic acid-related interactions, whereas phenyl or sulfur substitutions drive antimicrobial or flavor roles .
  • Biosynthetic Potential: Marine actinomycetes (e.g., Streptomyces coelicolor) produce chlorinated phenylpropanoic acids, suggesting unexplored pathways for synthesizing pyrimidine-propanoic acid hybrids .
  • Agricultural Relevance: Propanoic acid herbicides like haloxyfop highlight the importance of aromatic substitutions, whereas the target compound’s heterocyclic structure remains underexplored in agrochemistry .

Biological Activity

3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid, with the CAS number 19675-50-4, is a pyrimidine derivative that exhibits a range of biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3O3C_8H_{11}N_3O_3, with a molecular weight of approximately 197.19 g/mol. The structure features a pyrimidine ring substituted with an amino group and a propanoic acid side chain, contributing to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, derivatives of related compounds have shown significant antiproliferative effects against human tumor cell lines, suggesting a similar potential for this compound.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
3-(2-Amino-4-methyl-6-oxo...)HT-29 (Colon)<0.5
3-(2-Amino-4-methyl-6-oxo...)HCT116 (Colon)0.04
3-(2-Amino-4-methyl-6-oxo...)MCF7 (Breast)>10

*Data derived from comparative studies on similar pyrimidine derivatives .

The mechanism by which this compound exerts its biological effects involves interactions with specific cellular targets. The presence of the amino and oxo groups allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity. Studies suggest that such interactions may lead to cell cycle arrest and apoptosis in cancer cells through pathways involving microtubule disruption and centrosome de-clustering .

Study on Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A study investigated its efficacy against various bacterial strains, revealing significant inhibitory effects. The results indicated that the compound could be developed as a lead for new antimicrobial agents.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

*Results suggest potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid, and how can structural purity be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrimidine precursors and propanoic acid derivatives under controlled pH and temperature. For structural validation, use X-ray crystallography (e.g., ORTEP-III for 3D visualization ) or nuclear magnetic resonance (NMR) to confirm regiochemistry and proton environments. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity. Comparative analysis with spectral libraries (e.g., Pharmacopeial Forum standards ) ensures consistency.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for hazardous substances . Use engineering controls like fume hoods to minimize inhalation risks . Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical evaluation if irritation persists . Store in airtight containers away from oxidizers and heat sources.

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Perform phase-solubility studies in solvents of varying polarity (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC to quantify saturation points. For stability, conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS. Reference pharmacopeial protocols for validation .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins like dihydrofolate reductase. Validate with molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Pair with in vitro assays (e.g., enzyme inhibition kinetics) to correlate computational predictions with experimental IC50 values.

Q. How can metabolic pathways involving this compound be elucidated in preclinical studies?

  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁴C or ²H) for in vivo tracer studies. Analyze metabolites via LC-MS/MS coupled with databases like HMDB or Metlin. For human-relevant models, employ hepatocyte cultures or microsomal assays to identify phase I/II metabolites . Cross-reference findings with structural analogs (e.g., 3-hydroxy-4-methoxycinnamic acid ) to infer shared metabolic routes.

Q. What experimental designs are effective for resolving contradictions in reported biological activity data?

  • Methodological Answer : Conduct systematic dose-response studies across multiple cell lines or in vivo models to account for tissue-specific effects. Validate assay reproducibility using blinded replicates and orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Meta-analysis of existing literature, focusing on variables like pH, solvent systems, and cell passage numbers, can identify confounding factors .

Q. How can the compound’s role in modulating oxidative stress pathways be investigated?

  • Methodological Answer : Measure reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) in cell cultures treated with the compound. Combine with gene expression profiling (qRT-PCR or RNA-Seq) of antioxidant enzymes (SOD, CAT, GPx). Compare results to structurally related intermediates (e.g., dihydropyrimidine derivatives ) to identify structure-activity relationships.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

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